Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2R)-

Description

Role of Cyclohexane (B81311) Derivatives as Paradigmatic Models in Stereochemical Studies

Cyclohexane and its derivatives have long been celebrated as paradigmatic models in stereochemical analysis. weebly.comrsc.orgacs.org The cyclohexane ring can adopt several conformations, with the "chair" conformation being the most stable due to its staggered arrangement of all carbon-hydrogen bonds, which minimizes torsional strain. weebly.com The introduction of substituents onto the cyclohexane ring leads to different stereoisomers and conformational possibilities, with substituents occupying either axial or equatorial positions. weebly.com The energetic differences between these positions, largely dictated by steric interactions, provide a powerful tool for quantifying the influence of substituent size and orientation on molecular stability and reactivity. spcmc.ac.inlumenlearning.com

Fundamental Importance of trans-2-tert-Butylcyclohexan-1-ol in Investigating Steric and Stereoelectronic Effects

trans-2-tert-Butylcyclohexan-1-ol is a particularly valuable molecule for stereochemical investigations. The bulky tert-butyl group acts as a "conformational lock," strongly favoring the equatorial position to avoid severe 1,3-diaxial interactions. This effectively fixes the conformation of the cyclohexane ring, allowing for a more focused examination of the effects of the hydroxyl group's orientation. In the trans isomer, the hydroxyl group is also in an equatorial position. This well-defined and rigid structure provides an excellent platform for probing the interplay of steric hindrance and stereoelectronic effects on the molecule's properties and reactions. For instance, the reactivity of the hydroxyl group in oxidation or esterification reactions can be directly correlated to its equatorial position, providing clear data on how stereochemistry dictates chemical behavior. chegg.comreddit.com

Structure

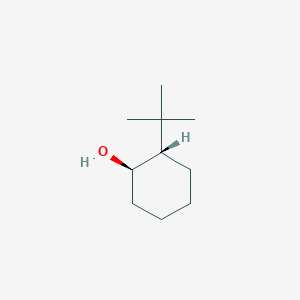

2D Structure

Properties

CAS No. |

13492-07-4 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

trans-(1S,2R)-2-tert-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 |

InChI Key |

DLTWBMHADAJAAZ-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCCC[C@H]1O |

Canonical SMILES |

CC(C)(C)C1CCCCC1O |

Other CAS No. |

5448-22-6 |

Origin of Product |

United States |

Conformational Analysis and Dynamics of Trans 2 Tert Butylcyclohexan 1 Ol

Advanced Methodologies for Conformational Elucidation

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with the bulky tert-butyl group serving as a powerful conformational lock. In the case of trans-2-tert-butylcyclohexan-1-ol, the interplay between the hydroxyl and tert-butyl groups necessitates advanced computational and spectroscopic methods for a precise understanding of its structural dynamics. The molecule primarily exists in a chair conformation, but the specific arrangement of its substituents and the subtle energetic differences between possible conformers require sophisticated analysis.

Application of Computational Chemistry for Energy Minima and Barrier Determination

Computational chemistry provides indispensable tools for investigating the potential energy surface of molecules, allowing for the determination of stable conformers (energy minima) and the energy barriers that separate them.

Density Functional Theory (DFT) has become a primary method for studying the conformational preferences of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, combined with a Pople-style basis set like 6-31G*, is frequently employed for such analyses. For trans-2-tert-butylcyclohexan-1-ol, DFT calculations are used to optimize the geometry of potential chair conformers: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

These calculations typically show that the diequatorial conformer, with both the tert-butyl and hydroxyl groups in equatorial positions, is the global energy minimum. The steric strain associated with placing the bulky tert-butyl group in an axial position is substantial. DFT calculations can quantify this energy difference (ΔE). For related molecules, similar DFT methods have been used to analyze tautomerism and rotamerism, demonstrating the method's versatility. researchgate.net For instance, calculations on 2-ethyl-1′,5,8-trihydroxy-1,4-naphthoquinone using the B3LYP method with various basis sets successfully identified the most abundant tautomeric forms. researchgate.net

Table 1: Representative DFT Calculated Energy Differences for Cyclohexane (B81311) Derivatives

| Compound | Method | Conformer 1 | Conformer 2 | Calculated Energy Difference (kJ/mol) |

|---|---|---|---|---|

| cis-1,2-di-tert-butylcyclohexane | Engler force field | Chair | Chair | 4.82 researchgate.net |

Note: Data for closely related systems are presented to illustrate the application and typical results of the methodology.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining molecular structures and relative energies. bath.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with large basis sets (e.g., cc-pVTZ), are used for benchmark-quality energy calculations.

For trans-2-tert-butylcyclohexan-1-ol, ab initio calculations confirm the findings of DFT, establishing the diequatorial conformer as the most stable. These methods are particularly useful for accurately calculating the small energy differences between various rotamers of the hydroxyl group. The orientation of the O-H bond (e.g., pointing away from or towards the cyclohexane ring) can lead to distinct, low-energy conformers that can be resolved with high-level ab initio methods. In a study on N-methyl-2-fluoroacetamide, ab initio calculations at the CBS-Q level identified two stable rotamers with a significant energy difference, a finding later confirmed by spectroscopic methods. researchgate.net

Empirical force field methods, such as Allinger's MM series (e.g., MM2, MM3) and others like the Engler force field, offer a computationally rapid approach to assess conformational energies. researchgate.netbath.ac.uk These methods model a molecule as a collection of atoms connected by springs, using a set of parameters derived from experimental data to calculate steric energy.

While less accurate than quantum mechanical methods, force fields are highly effective for performing conformational searches and evaluating strain energies in large molecules. bath.ac.uk For substituted cyclohexanes, force field calculations have been used to predict conformational mixtures. researchgate.net For instance, calculations on trans-1,2-di-t-butylcyclohexane predicted that it exists as a conformational mixture. researchgate.net Applying these force fields to trans-2-tert-butylcyclohexan-1-ol allows for the rapid calculation of the steric energy difference between the (e,e) and (a,a) chair forms, consistently showing a strong preference for the diequatorial arrangement. Force field calculations have successfully estimated the A-value (conformational free energy difference) of the t-butyl group to be around 4.7 kcal/mol (19.7 kJ/mol). researchgate.net

The conformation of a molecule can be influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) and its Conductor-like variant (CPCM) are used to incorporate these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

For trans-2-tert-butylcyclohexan-1-ol, the relative energy of conformers can change in different solvents. The hydroxyl group can form hydrogen bonds with polar solvents, which can stabilize certain rotamers. CPCM calculations can model these interactions, providing a more accurate picture of the conformational equilibrium in solution. For example, solvation theory has been applied to analyze spectroscopic data to determine how the energy difference between conformers changes from the vapor phase to solutions like CDCl3 or DMSO. researchgate.net

Spectroscopic Techniques for Solution-Phase Conformational Characterization

Spectroscopic methods are essential for validating computational predictions and characterizing the conformational equilibrium in the solution phase. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful.

For trans-2-tert-butylcyclohexan-1-ol, ¹H NMR spectroscopy is highly informative. The coupling constant (³J) between the proton on C1 (attached to the OH group) and the proton on C2 (attached to the t-butyl group) is diagnostic of their relative orientation. In the diequatorial conformer, these protons are in a trans-diaxial relationship, leading to a large coupling constant (typically 8-13 Hz). In the hypothetical diaxial conformer, the relationship would be diequatorial, resulting in a much smaller coupling constant (typically 2-4 Hz). Experimental spectra consistently show a large coupling constant, confirming the predominance of the diequatorial conformer in solution.

Furthermore, IR spectroscopy can probe intramolecular hydrogen bonding between the equatorial hydroxyl group and the cyclohexane ring, which can influence the rotational preference of the O-H bond. Studies on similar molecules like trans-1,2-di-tert-butylcyclohexane have used IR spectra to show that they exist largely in non-chair conformations in solution, highlighting the utility of this technique in identifying conformational mixtures. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| trans-2-tert-Butylcyclohexan-1-ol |

| cis-1,2-di-tert-butylcyclohexane |

| trans-1,2-di-tert-butylcyclohexane |

| tert-butylcyclohexane (B1196954) |

| cis-1,4-di-t-butylcyclohexane |

| N-methyl-2-fluoroacetamide |

| 2-ethyl-1′,5,8-trihydroxy-1,4-naphthoquinone |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational preferences of substituted cyclohexanes like trans-2-tert-butylcyclohexan-1-ol. This method provides detailed information on the chemical environment of each nucleus and the spatial relationships between them.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

In the conformational analysis of trans-2-tert-butylcyclohexan-1-ol, the large tert-butyl group is expected to predominantly occupy the equatorial position to minimize steric strain. This "locking" of the cyclohexane ring into a specific chair conformation has significant consequences for the chemical shifts of the ring protons and carbons.

Proton (¹H) NMR: The proton attached to the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon with the tert-butyl group (C2-H) are of particular diagnostic importance. In the diequatorial conformation of the trans isomer, both the hydroxyl and tert-butyl groups are equatorial. This places the C1-H and C2-H protons in axial positions. The axial C1-H proton typically appears as a triplet of triplets due to large axial-axial couplings and smaller axial-equatorial couplings. For the related compound, trans-4-tert-butylcyclohexan-1-ol, the axial proton at C1 appears at approximately 3.51 ppm and exhibits large axial-axial coupling constants. rsc.org

Carbon-¹³ (¹³C) NMR: The chemical shifts of the ring carbons are also sensitive to the substituent orientation. The equatorial tert-butyl group influences the shielding of the ring carbons. In cis-4-tert-butylcyclohexanol, where the hydroxyl group is axial, the carbon bearing the -OH group (C1) is shielded and appears at a lower chemical shift (around 65.87 ppm) compared to the trans isomer (around 71.17 ppm) where the -OH is equatorial. chegg.com This difference is due to the γ-gauche effect of the axial hydroxyl group. Similar effects would be expected for trans-2-tert-butylcyclohexan-1-ol, where the equatorial hydroxyl group would lead to a downfield shift for C1 compared to its cis counterpart.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for tert-Butylcyclohexanol Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| cis-4-tert-Butylcyclohexanol chegg.com | ¹H | 4.02 - 4.04 | Multiplet | -CH near to OH group |

| trans-4-tert-Butylcyclohexanol chegg.com | ¹H | 1.81 | Singlet | CH |

| cis-4-tert-Butylcyclohexanol chegg.com | ¹³C | 65.87 | -CH near to OH group | |

| trans-4-tert-Butylcyclohexanol chegg.com | ¹³C | 71.17 | -CH near to OH group |

Coupling Constant Analysis for Dihedral Angle Determination

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane ring.

In a rigid chair conformation, the dihedral angles between adjacent protons are approximately 60° (axial-equatorial or equatorial-equatorial) or 180° (axial-axial). This leads to distinct coupling constants:

³J_ax,ax (diaxial coupling) is typically large, in the range of 10-13 Hz.

³J_ax,eq (axial-equatorial coupling) is smaller, around 2-5 Hz.

³J_eq,eq (diequatorial coupling) is also small, typically 2-4 Hz.

For trans-2-tert-butylcyclohexan-1-ol, the preferred conformation places both the tert-butyl and hydroxyl groups in equatorial positions. This means the protons at C1 and C2 are both axial. The coupling constant between H-1 and H-2 would therefore be a large diaxial coupling (³J_ax,ax), providing clear evidence for this conformation. In the related trans-4-tert-butylcyclohexan-1-ol, the proton at C1 shows a large coupling constant of approximately 11.0 Hz, indicative of its axial position and coupling to adjacent axial protons. rsc.orgyoutube.com

Use of Lanthanide Shift Reagents (e.g., Eu(dpm)₃) for Conformational Assignment

Lanthanide shift reagents (LSRs) are organometallic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen of a hydroxyl group. libretexts.org This coordination induces large changes in the chemical shifts of nearby protons in the NMR spectrum, with the magnitude of the shift being dependent on the distance and angle of the proton relative to the lanthanide ion.

For trans-2-tert-butylcyclohexan-1-ol, the use of a chiral lanthanide shift reagent like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃) or an achiral one like tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) can help to resolve overlapping signals and confirm conformational assignments. umich.eduresearchgate.net The coordination of the LSR to the hydroxyl group will cause the largest induced shifts for the protons closest to it, namely H-1 and the protons on adjacent carbons. By analyzing the relative magnitude of these induced shifts, the average position of the protons relative to the hydroxyl group can be determined, thus confirming the diequatorial arrangement of the substituents. researchgate.net

Low-Temperature NMR for Conformational Equilibrium Studies

While the bulky tert-butyl group strongly favors the equatorial position, there is still a conformational equilibrium between the diequatorial and diaxial chair forms of trans-2-tert-butylcyclohexan-1-ol. The energy difference between these two conformers is related to their relative populations, as described by the Gibbs free energy equation (ΔG = -RTlnK).

The A-value of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgpharmacy180.com The tert-butyl group has a very large A-value of approximately 4.9 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com The hydroxyl group has a smaller A-value of about 0.87 kcal/mol. masterorganicchemistry.com

Low-temperature NMR spectroscopy can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation of both conformers. By integrating the signals corresponding to each conformer, their relative populations can be determined, and the free energy difference (ΔG°) can be calculated. However, due to the large A-value of the tert-butyl group, the population of the diaxial conformer is extremely small, making its direct detection by low-temperature NMR very challenging.

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes and Conformational Inference

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and can be used to infer conformational details. In cyclohexanols, the position and shape of the C-O stretching vibration are particularly sensitive to the orientation of the hydroxyl group.

Equatorial C-O Stretch: An equatorial hydroxyl group typically exhibits a C-O stretching band around 1060 cm⁻¹.

Axial C-O Stretch: An axial hydroxyl group shows a C-O stretching band at a lower frequency, generally around 1000-1040 cm⁻¹.

For trans-2-tert-butylcyclohexan-1-ol, the strong preference for the diequatorial conformation would be reflected in the IR spectrum by the presence of a prominent C-O stretching band characteristic of an equatorial hydroxyl group. The IR spectra of the related cis- and trans-4-tert-butylcyclohexanols clearly show this difference, with the trans isomer (equatorial OH) having a C-O stretch at a higher wavenumber than the cis isomer (axial OH). chemicalbook.comchemicalbook.com Additionally, the O-H stretching region (around 3200-3600 cm⁻¹) can provide information about hydrogen bonding, which may be influenced by the steric environment of the hydroxyl group.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive information about the conformation of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure.

Preferred Conformations and Conformational Equilibria

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, the substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the perimeter of the ring). libretexts.org These two arrangements are interconvertible through a process called a ring flip. However, for trans-2-tert-butylcyclohexan-1-ol, the energetic favorability of these conformations is not equal.

Investigation of Chair Conformations: Axial versus Equatorial Preferences of Substituents

In trans-1,2-disubstituted cyclohexanes, one substituent is in an axial position and the other is in an equatorial position in one chair conformation. Upon ring flip, their positions are reversed. For trans-2-tert-butylcyclohexan-1-ol, two primary chair conformations are possible: one with the tert-butyl group equatorial and the hydroxyl group axial, and the other with the tert-butyl group axial and the hydroxyl group equatorial.

The general principle in conformational analysis of substituted cyclohexanes is that a substituent is almost always more stable in an equatorial position to minimize steric strain. libretexts.org This steric hindrance arises from 1,3-diaxial interactions, where an axial substituent interacts unfavorably with the axial hydrogens on the same side of the ring. openstax.orgyoutube.com The bulky tert-butyl group experiences significant steric strain when in an axial position. fiveable.me Consequently, the chair conformation where the tert-butyl group is in the equatorial position and the hydroxyl group is in the axial position is significantly more stable. libretexts.org

Existence and Population of Non-Chair Conformations (e.g., Twist, Boat) in Solution

While the chair conformation is the most stable for cyclohexane and many of its derivatives, severe steric interactions can lead to the adoption of non-chair conformations, such as the twist-boat or boat conformation. In the case of some highly substituted cyclohexanes, particularly those with bulky groups that would lead to significant steric strain in a chair conformation, these alternative conformations can become populated in solution. For instance, in molecules like cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is preferred to alleviate the strain of having one tert-butyl group in an axial position. youtube.com

For trans-1,2-di-tert-butylcyclohexane, a related compound, spectroscopic data suggest that it exists largely in a non-chair conformation in solution. researchgate.netsci-hub.se This is because even a diequatorial arrangement of two adjacent tert-butyl groups would lead to significant steric strain. While the hydroxyl group in trans-2-tert-butylcyclohexan-1-ol is smaller than a tert-butyl group, the possibility of a conformational mixture including non-chair forms, although likely minor, cannot be entirely dismissed without specific experimental data for this compound.

Influence of the tert-Butyl Group as a Conformational Locking Element

The tert-butyl group is well-known for its role as a "conformational lock." chemistryschool.netstackexchange.comchegg.com Due to its large size, the energy penalty for placing it in an axial position is exceptionally high. stackexchange.com This substantial energy difference effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group occupies an equatorial position. chemistryschool.netstackexchange.com For tert-butylcyclohexane, the equilibrium lies heavily towards the equatorial conformer, with some estimates suggesting it is favored by a ratio of approximately 10,000 to 1. stackexchange.com This locking effect means that the ring flip to the conformation with an axial tert-butyl group is highly unfavorable and the molecule spends the vast majority of its time with the tert-butyl group equatorial. chegg.comyoutube.com

Analysis of Conformational Mixtures and Heterogeneity

Given the strong conformational preference of the tert-butyl group, the conformational mixture of trans-2-tert-butylcyclohexan-1-ol is expected to be overwhelmingly dominated by the chair conformation with the equatorial tert-butyl group and axial hydroxyl group. The energy difference between the two chair conformers can be estimated by considering the A-values of the substituents, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. chemistrysteps.com The A-value for a tert-butyl group is significantly larger than that for a hydroxyl group, further supporting the predominance of the conformer with the equatorial tert-butyl group. libretexts.org While non-chair conformations might exist in trace amounts, for most practical purposes, the conformational equilibrium is heavily skewed towards one chair form. researchgate.net

Intramolecular Interactions Governing Conformational Stability

The stability of different conformations is determined by a variety of intramolecular interactions, with steric strain being a primary factor in substituted cyclohexanes.

Quantification of 1,3-Diaxial Interactions and Resultant Steric Strain

The primary cause of instability for an axial substituent is the presence of 1,3-diaxial interactions. These are steric repulsions between the axial substituent and the two axial hydrogens located on the third carbon atoms relative to the substituent. pressbooks.publibretexts.org The magnitude of this strain is dependent on the size of the substituent. libretexts.org

The energy associated with these interactions has been quantified for various substituents. For example, the 1,3-diaxial interaction energy for a methyl group is approximately 7.6 kJ/mol. openstax.org For the much bulkier tert-butyl group, this value is significantly higher, around 21-22.8 kJ/mol. libretexts.orgpressbooks.pub This high energy cost is the reason for the strong equatorial preference of the tert-butyl group. fiveable.mechemistryschool.net

Below is a table summarizing the steric strain (A-values) for some common substituents in cyclohexane, illustrating the significant steric demand of the tert-butyl group.

| Substituent | 1,3-Diaxial Strain (kJ/mol) |

| -H | 0 |

| -CH₃ | 7.6 |

| -CH₂CH₃ | 7.3 |

| -CH(CH₃)₂ | 9.2 |

| -C(CH₃)₃ | ~21-22.8 |

| -OH | ~2.1-4.2 |

| -Cl | 1.0 |

Data compiled from various sources. openstax.orglibretexts.orgpressbooks.publibretexts.org

This table clearly demonstrates the substantial steric strain associated with an axial tert-butyl group compared to other substituents, solidifying its role as a conformational lock.

Evaluation of Gauche Interactions and Their Contributions to Strain Energy

In the conformational analysis of substituted cyclohexanes, gauche interactions, a form of steric strain, play a pivotal role in determining the relative stability of different conformers. chemistrysteps.comwikipedia.org This is particularly evident in trans-2-tert-Butylcyclohexan-1-ol.

A gauche interaction occurs when two substituents on adjacent carbon atoms have a dihedral angle of approximately 60°. This proximity leads to van der Waals repulsion between the electron clouds of the substituents, increasing the molecule's internal energy. In the context of cyclohexane chairs, vicinal substituents can be either axial-equatorial or equatorial-equatorial.

The magnitude of the strain energy arising from gauche interactions is dependent on the size of the interacting groups. Larger, bulkier groups will experience greater steric repulsion and thus a higher strain energy. The tert-butyl group is significantly larger than a methyl group, and therefore, the gauche interaction between the tert-butyl group and the hydroxyl group in the diequatorial conformer of trans-2-tert-Butylcyclohexan-1-ol is expected to be a significant contributor to its total strain energy.

Conversely, the diaxial conformer, while avoiding the gauche interaction between the C1 and C2 substituents, introduces severe 1,3-diaxial interactions. wikipedia.org In this conformation, the axial tert-butyl group would experience strong steric clashes with the axial hydrogens at the C3 and C5 positions. Given the large size of the tert-butyl group, these 1,3-diaxial interactions are highly destabilizing, making the diaxial conformer significantly higher in energy. pressbooks.pub

Therefore, despite the presence of a gauche interaction, the diequatorial conformer of trans-2-tert-Butylcyclohexan-1-ol is the more stable chair conformation due to the avoidance of the much more energetic 1,3-diaxial interactions present in the diaxial form.

Table 1: Strain Energy Contributions in Disubstituted Cyclohexanes

| Interaction Type | Example Molecule | Strain Energy (kJ/mol) |

| Gauche (CH₃/CH₃) | trans-1,2-Dimethylcyclohexane (diequatorial) | 3.8 libretexts.orglibretexts.org |

| 1,3-Diaxial (CH₃/H) | Axial Methylcyclohexane | 7.6 (2 x 3.8) libretexts.org |

| 1,3-Diaxial (tert-Butyl/H) | Axial tert-Butylcyclohexane | ~22.8 libretexts.org |

Intramolecular Hydrogen Bonding Effects on Conformation (e.g., O-H···O)

Intramolecular hydrogen bonding can significantly influence the conformational preferences of molecules by providing an additional stabilizing interaction. In the case of trans-2-tert-Butylcyclohexan-1-ol, the potential for an intramolecular hydrogen bond exists between the hydroxyl group's hydrogen atom and the oxygen atom of the same or another molecule is not a primary consideration due to the molecular structure. However, in related systems like amino-alcohols, intramolecular hydrogen bonds of the O-H···N type have been shown to be significant. mdpi.com

The strength of such bonds is dependent on the distance and orientation of the donor and acceptor groups. mdpi.com In the diequatorial conformer of trans-2-tert-Butylcyclohexan-1-ol, the hydroxyl group is positioned equatorially. This orientation places the hydroxyl hydrogen in a position where it is unlikely to form a strong intramolecular hydrogen bond with any other part of the molecule.

In contrast, the diaxial conformer, while highly strained, would place the hydroxyl group in an axial position. This orientation could potentially bring the hydroxyl hydrogen into closer proximity with the lone pairs of the oxygen atom of a neighboring molecule in a condensed phase, but intramolecularly, the steric constraints imposed by the rigid chair conformation and the bulky tert-butyl group would likely prevent an optimal geometry for a strong intramolecular hydrogen bond.

Studies on related systems, such as poly(cyclohexene carbonate), have highlighted the presence of strong intramolecular C–H···O=C hydrogen bonding, which can influence the polymer's intermolecular interactions. mdpi.com While not a direct analogue, this demonstrates that intramolecular hydrogen bonding can be a significant factor in the conformational analysis of cyclic systems. However, for trans-2-tert-Butylcyclohexan-1-ol, the dominant conformational driver remains the avoidance of severe steric strain.

Dipole-Dipole and Steric Attractive Interactions in Conformationally Flexible Systems

Steric attraction, a less commonly discussed phenomenon, can also play a role. While steric interactions are typically repulsive, under certain circumstances, attractive van der Waals forces between large, polarizable groups can become significant. The large tert-butyl group, with its numerous electrons, is polarizable and can participate in these weak attractive interactions.

Dynamics of Conformational Interconversion and Energy Barriers

The conformational landscape of cyclohexane derivatives is not static. Molecules are constantly interconverting between different conformations, with the rate of interconversion determined by the energy barriers separating them.

Elucidation of Chair-Chair Interconversion Pathways and Associated Energy Barriers

The most significant conformational process in cyclohexane systems is the chair-chair interconversion, often referred to as a "ring flip." This process involves a series of bond rotations that convert one chair conformation into another, with axial substituents becoming equatorial and vice versa. masterorganicchemistry.com

The interconversion from one chair to the other is not a single-step process. It proceeds through several higher-energy intermediates, including the "half-chair" and "twist-boat" conformations. masterorganicchemistry.com The half-chair is the transition state for the interconversion and represents the highest point on the energy profile. masterorganicchemistry.com For cyclohexane itself, the energy barrier to chair-chair interconversion is approximately 10 kcal/mol (about 42 kJ/mol). masterorganicchemistry.com

For substituted cyclohexanes like trans-2-tert-Butylcyclohexan-1-ol, the energy barriers can be different. The presence of the bulky tert-butyl group significantly influences the potential energy surface of the ring. While the diequatorial conformer is strongly favored, it still undergoes chair-chair interconversion to the much less stable diaxial conformer. The energy barrier for the conversion of the diequatorial to the diaxial conformer will be higher than the reverse process due to the increased steric strain in the transition state leading to the diaxial form.

Table 2: Approximate Energy Barriers for Cyclohexane Chair-Chair Interconversion

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Half-Chair | +10 masterorganicchemistry.com |

| Twist-Boat | +5.5 masterorganicchemistry.com |

| Boat | +6.9 |

Kinetics of Conformational Changes in Substituted Cyclohexanol (B46403) Systems

The rate at which conformational changes occur is a key aspect of their dynamics. The kinetics of these processes are governed by the height of the energy barriers between conformers. The Arrhenius equation relates the rate constant of a process to the activation energy and temperature. youtube.com

For cyclohexane, the chair-chair interconversion is rapid at room temperature, with a half-life in the microsecond to millisecond range. youtube.com This means that on the timescale of many chemical reactions and even some spectroscopic techniques like NMR, the two chair conformations are in rapid equilibrium.

The presence of a large substituent like the tert-butyl group can affect the kinetics of the ring flip. While the equilibrium will lie heavily towards the diequatorial conformer, the rate of interconversion is still significant at ambient temperatures. At very low temperatures, however, the thermal energy may be insufficient to overcome the activation barrier, and it becomes possible to "freeze out" and observe the individual conformers. masterorganicchemistry.com The specific rate constants for the chair-chair interconversion of trans-2-tert-Butylcyclohexan-1-ol would depend on the precise energy of the transition state, which is influenced by the steric and electronic properties of both the tert-butyl and hydroxyl groups.

Reaction Mechanisms and Stereoelectronic Effects in Trans 2 Tert Butylcyclohexan 1 Ol Derivatives

Conformational Control over Chemical Reactivity

The locked chair conformation of trans-2-tert-Butylcyclohexan-1-ol derivatives ensures that substituents have well-defined axial or equatorial orientations. This spatial arrangement is not merely a static feature but an active determinant of reaction pathways and rates.

Differential Reactivity of Axial versus Equatorial Substituents

The distinction between axial and equatorial positions leads to significant differences in chemical reactivity. Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts. fiveable.melibretexts.org This difference in steric environment directly impacts reaction rates. For instance, in oxidation reactions of cyclohexanols, equatorial alcohols tend to react faster than axial alcohols due to better accessibility for the oxidizing agent. chegg.com

Conversely, in reactions that require a specific geometric arrangement for the transition state, such as E2 eliminations, an axial orientation is often mandatory. E2 reactions proceed most efficiently when the leaving group and an adjacent hydrogen atom are in an anti-periplanar (180°) alignment, a geometry readily achieved when both groups are in axial positions. libretexts.orglibretexts.org For a derivative of trans-2-tert-Butylcyclohexan-1-ol (with an equatorial hydroxyl), if the hydroxyl were converted to a good leaving group, E2 elimination would be slow because there are no axial hydrogens on the adjacent carbons (C2 and C6) that are anti-periplanar to the equatorial leaving group.

Influence of Conformation on Transition State Geometries and Energies

The rigid conformation of the cyclohexane (B81311) ring significantly influences the energy and geometry of reaction transition states. utexas.edu A reaction proceeding through a transition state that introduces severe steric clashes will have a high activation energy and thus a slow rate.

For example, an S_N2 reaction at C-1 of a trans-2-tert-butylcyclohexyl derivative with an equatorial leaving group is highly disfavored. The required backside attack by a nucleophile would have to occur from an axial trajectory, leading to significant steric hindrance from the axial hydrogens at C-3 and C-5 (1,3-diaxial interactions). fiveable.me This results in a high-energy, unstable transition state.

The stability of intermediates is also affected. The formation of a carbocation at C-1 is influenced by the ring's conformation, which affects the ability of adjacent bonds to stabilize the positive charge through hyperconjugation. The energy difference between chair and higher-energy boat or twist-boat conformations, which might be accessed during a reaction, is also a critical factor. acs.org The ground state chair conformation is significantly more stable, meaning any reaction pathway that forces the ring into a boat-like transition state will face a substantial energy barrier. utexas.edu

Stereoselectivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The fixed stereochemistry of trans-2-tert-Butylcyclohexan-1-ol and its derivatives provides a powerful tool for directing the stereochemical outcome of subsequent reactions.

Facial Selectivity in Olefin Epoxidation Reactions (e.g., with Peroxy Acids)

In derivatives such as 4-tert-butylcyclohexene, the facial selectivity of epoxidation is a classic example of steric control. acs.org The bulky tert-butyl group effectively blocks one face of the molecule. As a result, an epoxidizing agent like a peroxy acid will preferentially attack the double bond from the face opposite to the tert-butyl group, leading to the anti-epoxide as the major product.

When an allylic hydroxyl group is present, as in 4-tert-butyl-cyclohex-2-en-1-ol, the situation becomes more complex. The hydroxyl group can direct the epoxidation. nih.gov If the reaction is carried out with an agent like m-chloroperbenzoic acid (mCPBA), the hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing it to the same face (syn-attack). nih.gov This directing effect can often override the steric hindrance of other groups, leading to high stereoselectivity for the syn-epoxide. nih.gov

Table 1: Facial Selectivity in the Epoxidation of 4-tert-butylcyclohexene

| Reagent | Major Product | Rationale |

|---|

Directing Group Effects and Intramolecular Hydrogen Bonding in Stereoselective Reactions

The hydroxyl group in trans-2-tert-Butylcyclohexan-1-ol can act as a powerful directing group, influencing the stereochemistry of reactions at other positions on the ring. nih.govlibretexts.org This is often achieved through intramolecular hydrogen bonding, where the hydroxyl group forms a temporary bond with a reagent, holding it in a specific orientation for the reaction. mdpi.comnih.govrsc.orgdocumentsdelivered.com

This effect is prominent in reactions like hydroxylations or aminohydroxylations. The hydroxyl group can coordinate to a metal catalyst (e.g., osmium or iridium), delivering the reactive species to the face of the molecule where the hydroxyl group resides. cnr.it This can lead to the formation of diols or amino alcohols with a predictable syn relationship relative to the original hydroxyl group. The formation of these intramolecular hydrogen bonds in the transition state can lower its energy, accelerating the reaction and enhancing its stereoselectivity. mdpi.com

Stereoselective Oxidation and Dehydrogenation Pathways

The oxidation of secondary alcohols, such as trans-2-tert-Butylcyclohexan-1-ol, to ketones is a fundamental transformation. chemedx.orgchemedx.orgchegg.com Reagents like chromic acid (H₂CrO₄) are commonly used for this purpose. chegg.comchemistnotes.comchadsprep.com The mechanism of this reaction is itself subject to stereoelectronic effects. The reaction proceeds via a chromate (B82759) ester intermediate. The rate-determining step is typically the removal of the hydrogen from the alcohol-bearing carbon (the α-carbon) by a base (often water). This step is fastest when the C-H bond being broken is anti-periplanar to the O-Cr bond.

In trans-2-tert-Butylcyclohexan-1-ol, the equatorial hydroxyl group forms a chromate ester. The axial hydrogen at C-1 is perfectly positioned (anti-periplanar) for removal, facilitating a rapid oxidation to 2-tert-butylcyclohexanone (B158629). chegg.com In contrast, the cis-isomer, with its axial hydroxyl group, would have an equatorial hydrogen at C-1, which is not ideally aligned for elimination, generally leading to a slower oxidation rate.

Catalytic dehydrogenation is another important pathway, converting cyclohexanols to cyclohexanones and ultimately to phenols. researchgate.netacs.orgnih.govcolab.ws These reactions, often catalyzed by platinum or palladium, are also sensitive to the stereochemistry of the starting alcohol. researchgate.netcolab.ws The initial step involves the abstraction of the hydroxyl hydrogen and the α-hydrogen. The efficiency of this process on the catalyst surface can be influenced by the substituent's orientation, with equatorial alcohols often showing different reactivity profiles compared to their axial counterparts due to steric accessibility to the catalyst's active sites. acs.orgnih.gov

Table 2: Relative Oxidation Rates of Isomeric Alcohols

| Substrate | Hydroxyl Orientation | Relative Rate of Chromic Acid Oxidation |

|---|---|---|

| cis-4-tert-Butylcyclohexan-1-ol | Axial | Faster |

| trans-4-tert-Butylcyclohexan-1-ol | Equatorial | Slower |

Note: Data is generalized. While axial hydrogens are often better positioned for removal in the chromate ester step, steric hindrance to the formation of the bulky chromate ester with an axial alcohol can be a competing factor, making the cis isomer (axial OH) sometimes react slower than the trans (equatorial OH). The relative rates can be highly dependent on the specific substrate and reaction conditions.

Nucleophilic Substitution and Elimination Reaction Mechanisms

The rigid conformational nature of the trans-2-tert-butylcyclohexyl system, where the bulky tert-butyl group predominantly occupies an equatorial position, provides a valuable framework for studying the mechanisms of nucleophilic substitution and elimination reactions. This steric hindrance significantly influences the accessibility of the reaction center and the stereochemical outcomes of these transformations.

S_N1 and S_N2 Reaction Pathways in Cyclohexanol (B46403) Systems and Their Stereochemical Consequences

The substitution of the hydroxyl group in cyclohexanol derivatives, such as trans-2-tert-butylcyclohexan-1-ol, can proceed through either S_N1 or S_N2 pathways, each with distinct stereochemical consequences. The choice of mechanism is heavily influenced by the substrate's structure, the nature of the leaving group, the nucleophile, and the solvent.

In the case of trans-2-tert-butylcyclohexan-1-ol, the hydroxyl group is in an axial position. For an S_N2 reaction to occur, the nucleophile must attack from the backside, which would be along the C-O bond axis. This trajectory is severely hindered by the axial hydrogen atoms on the same side of the cyclohexane ring. Consequently, S_N2 reactions are generally disfavored for this isomer.

The S_N1 pathway, however, involves the formation of a carbocation intermediate after the departure of the leaving group. In the case of the trans isomer, the initially formed secondary carbocation can be stabilized by the neighboring tert-butyl group. The incoming nucleophile can then attack the planar carbocation from either face, leading to a mixture of stereoisomers. However, the presence of the bulky tert-butyl group can still influence the direction of attack, often favoring the less hindered path.

Stereoelectronic Requirements for E2 Elimination Reactions (e.g., Anti-Elimination)

Elimination reactions, particularly E2 eliminations, are highly stereospecific. The E2 mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. This means that the leaving group and the hydrogen atom to be eliminated must be in the same plane and on opposite sides of the C-C bond, with a dihedral angle of 180°.

In the conformationally locked trans-2-tert-butylcyclohexan-1-ol, the axial hydroxyl group has an anti-periplanar relationship with the axial hydrogen atoms on the adjacent carbons (C2 and C6). Therefore, E2 elimination is stereoelectronically favored and will proceed readily under appropriate basic conditions, leading to the formation of 2-tert-butylcyclohexene. The rate of this elimination is significantly faster compared to its cis-isomer, where the equatorial hydroxyl group lacks an anti-periplanar proton. This dramatic rate difference underscores the critical role of stereoelectronic effects in E2 reactions.

Investigations of Stereoelectronic Effects Beyond Classical Steric Interactions

While steric hindrance plays a significant role in the chemistry of trans-2-tert-butylcyclohexan-1-ol, more subtle stereoelectronic effects also exert considerable influence on its structure, stability, and reactivity.

Anomeric Effect and Related Stereoelectronic Phenomena in Cyclic Systems

The anomeric effect is a stereoelectronic phenomenon, typically observed in carbohydrate chemistry, that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy an axial position, despite the expected steric preference for the equatorial position. This effect is attributed to a stabilizing interaction between the lone pair of the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C-substituent bond.

While not a classic example of the anomeric effect, analogous stereoelectronic interactions are at play in derivatives of trans-2-tert-butylcyclohexan-1-ol. The orientation of the hydroxyl group and other substituents can lead to stabilizing or destabilizing orbital interactions that affect the conformational equilibrium and reactivity of the molecule.

Stereoelectronic Control of C-H Bond Homolytic Fission (e.g., in Radical Reactions)

The strength of a C-H bond and its susceptibility to homolytic cleavage in radical reactions are influenced by stereoelectronic factors. The stability of the resulting radical intermediate is a key determinant of the reaction's feasibility. In cyclohexane systems, the orientation of the C-H bond relative to neighboring substituents can affect its bond dissociation energy (BDE).

For trans-2-tert-butylcyclohexan-1-ol, the axial and equatorial C-H bonds have different chemical environments. The presence of the hydroxyl group can influence the BDE of adjacent C-H bonds through hyperconjugative and other orbital interactions. For instance, the radical formed by the homolytic cleavage of a C-H bond can be stabilized by overlap with the p-type lone pair orbitals of the adjacent oxygen atom. The efficiency of this overlap is highly dependent on the dihedral angle between the p-orbital and the singly occupied orbital of the radical center, thus introducing a stereoelectronic control element to radical reactions.

The Directional Component of Hydroxyl Group Substituent Effects on Reactivity

The substituent effect of a hydroxyl group is not merely a function of its inductive and resonance effects but also has a directional component. The orientation of the O-H bond and the lone pairs of the oxygen atom relative to the rest of the molecule can significantly impact reactivity.

Anomalous Conformational Preferences and Their Impact on Reactivity (e.g., "Cyclopropyl Effect" driving axial tert-butyl)

In conventional cyclohexane conformational analysis, bulky substituents like the tert-butyl group exhibit a strong preference for the equatorial position to minimize steric strain. However, certain structural modifications can lead to anomalous conformational preferences where this rule is overturned. A significant example of this is the "cyclopropyl effect," where the presence of a spiro-fused cyclopropane (B1198618) ring can force an adjacent large alkyl group, such as a tert-butyl, into the sterically more hindered axial position. chemistryworld.comrsc.org

This counterintuitive preference is rooted in complex stereoelectronic interactions. The bonding in a cyclopropyl (B3062369) group is unique; due to severe angle strain (60°), the C-C bonds are described as "bent bonds" with significant p-character, resembling the τ bonds of a double bond. wikipedia.org This structure allows the cyclopropyl group to be an effective donor in hyperconjugation, which can stabilize nearby carbocations. wikipedia.org The origin of the cyclopropyl effect is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org

The influence of a spiro-cyclopropane on the conformational equilibrium of adjacent substituents has been a subject of computational and experimental investigation. Studies have shown that for large alkyl groups like isopropyl and tert-butyl, the axial conformer becomes exclusively dominant in the presence of a spiro-cyclopropane. rsc.org This effect is not limited to cyclopropanes; other strained rings such as epoxides, cyclobutanes, and oxetanes can also induce similar, though sometimes less pronounced, conformational shifts. rsc.org

The forced axial orientation of a typically equatorial group has profound implications for the reactivity of the molecule. The steric accessibility of the axial substituent and its neighboring groups is altered, influencing reaction rates and stereochemical outcomes. For instance, processes that depend on a specific dihedral angle, such as E2 eliminations which favor an anti-periplanar arrangement, will be significantly affected. The electronic properties of the cyclopropyl group, particularly its ability to stabilize adjacent positive charges, can also direct the course of reactions involving carbocationic intermediates. wikipedia.org

Research has quantified the preference for the axial position in the presence of a spiro-cyclopropane ring for various substituents. The data below illustrates the calculated and experimentally observed conformational preferences.

Table 1: Conformational Preferences of Substituted Cyclopropanated Cyclohexanes

This table presents the calculated Gibbs free energy difference (ΔG°) and the experimentally determined ratio of equatorial to axial conformers for various substituents on a cyclohexane ring featuring a spiro-fused cyclopropane. A negative ΔG° indicates a preference for the axial conformer.

| Substituent | Calculated ΔG° (kcal/mol)ᵃ | Experimental Ratio (Equatorial:Axial)ᵇ |

| Methyl | -0.1 | 53 : 47 |

| Isopropyl | -1.1 | Exclusively Axial |

| tert-Butyl | -1.5 | Exclusively Axial |

ᵃ Calculated at 25 °C, M06-2X/6-311++G(2d,2p), SMD = acetone. rsc.org ᵇ Determined by ¹H NMR at -78 °C in d₆-acetone. rsc.org

This effect, where a strained ring dictates the spatial arrangement of a large functional group, provides a powerful tool in molecular design for controlling reactivity and stereochemistry. rsc.org

Comprehensive NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic analysis of trans-2-tert-butylcyclohexan-1-ol.

Detailed Interpretation of Coupling Constants and Chemical Shifts for Stereochemical Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide a wealth of information for the unambiguous stereochemical assignment of trans-2-tert-butylcyclohexan-1-ol. The large A-value of the tert-butyl group effectively locks the cyclohexane ring in a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies spectral interpretation.

In the trans isomer, the hydroxyl group is in an axial position, while the tert-butyl group is equatorial. The proton on the carbon bearing the hydroxyl group (H-1) is therefore in an equatorial position. Conversely, in the cis isomer, both the hydroxyl and tert-butyl groups are equatorial, placing the H-1 proton in an axial position.

The multiplicity and coupling constants (J-values) of the H-1 proton are particularly diagnostic. An axial proton typically exhibits large diaxial couplings (J_ax-ax, ~10-13 Hz) with neighboring axial protons and smaller axial-equatorial (J_ax-eq, ~3-5 Hz) and equatorial-equatorial (J_eq-eq, ~2-4 Hz) couplings. In trans-2-tert-butylcyclohexan-1-ol, the equatorial H-1 shows only small couplings to its neighbors. For the related compound, trans-4-tert-butylcyclohexanol, the axial H-1 proton signal appears as a triplet of triplets with one large and two smaller coupling constants. youtube.com The chemical shift of the H-1 proton is also informative; axial protons generally resonate at a higher field (lower ppm) than their equatorial counterparts.

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for trans- and cis-4-tert-butylcyclohexanol, which serve as a useful comparison for understanding the spectra of the 2-substituted analog. chegg.com

Table 1: Representative ¹H NMR Data for 4-tert-Butylcyclohexanol (B146172) Isomers

| Proton | cis-Isomer (axial OH) Chemical Shift (ppm) | trans-Isomer (equatorial OH) Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~4.0 (multiplet) | ~3.5 (multiplet) |

| tert-Butyl | ~0.85 (singlet) | ~0.85 (singlet) |

Table 2: Representative ¹³C NMR Data for 4-tert-Butylcyclohexanol Isomers

| Carbon | cis-Isomer (axial OH) Chemical Shift (ppm) | trans-Isomer (equatorial OH) Chemical Shift (ppm) |

|---|---|---|

| C-1 | ~65 | ~71 |

| C-4 | ~48 | ~48 |

| C-q (tert-Butyl) | ~32 | ~32 |

| C(CH₃)₃ (tert-Butyl) | ~27.5 | ~27.5 |

Utilization of Low-Temperature NMR for Resolving Conformational Exchange

While the tert-butyl group strongly favors an equatorial position, the cyclohexane ring is not entirely static. Low-temperature NMR spectroscopy can be employed to slow down conformational exchange processes, such as ring inversion, to the NMR timescale. sikhcom.net For tert-butylcyclohexane (B1196954) itself, a free-energy barrier of approximately 6.3 kcal/mol has been determined for the rotation of the equatorial tert-butyl group. sikhcom.net By cooling the sample, it is possible to "freeze out" individual conformers and observe distinct signals for each, allowing for the determination of thermodynamic and kinetic parameters of the equilibrium. sikhcom.net In the case of cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has been used to observe signals for both the twist-boat and chair conformations. sikhcom.net

Application of Nuclear Overhauser Effect (NOE) for Spatial Proximity Determinations

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of through-space proximities between protons. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.

For trans-2-tert-butylcyclohexan-1-ol, NOE data can definitively confirm the trans stereochemistry. For instance, an NOE would be expected between the axial protons on carbons 3 and 5 and the axial methyl groups of the equatorial tert-butyl substituent. The absence of a strong NOE between the H-1 proton and the protons of the tert-butyl group would further support the trans configuration. NOESY spectra are crucial in complex molecules for establishing relative stereochemistry. researchgate.net

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction provides the most definitive and unambiguous determination of the molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of trans-2-tert-butylcyclohexan-1-ol, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the chair conformation of the cyclohexane ring, the equatorial position of the bulky tert-butyl group, and the axial orientation of the hydroxyl group in the solid state.

Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis and Component Identification

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu This is particularly useful for analyzing reaction mixtures, for instance, in the synthesis of trans-2-tert-butylcyclohexan-1-ol, to identify the presence of the starting materials, the desired product, and any isomeric byproducts like cis-2-tert-butylcyclohexan-1-ol. chegg.comquizlet.com

In a GC/MS analysis, the components of the mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint for that specific compound. The mass spectrum of trans-2-tert-butylcyclohexan-1-ol would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of water, the tert-butyl group, or other fragments. By comparing the retention times and mass spectra to known standards or library data, the components of a mixture can be identified and their relative quantities determined. ub.educhegg.com

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of trans-2-tert-butylcyclohexan-1-ol, the mass spectrum reveals a series of fragment ions that are characteristic of its cyclic alcohol structure and the presence of a bulky tert-butyl substituent.

Upon electron impact, the molecule (with a molecular weight of 156.27 g/mol ) is ionized to form a molecular ion (M+•). nih.govnist.gov This molecular ion is often unstable and undergoes various fragmentation pathways. For cyclic alcohols like trans-2-tert-butylcyclohexan-1-ol, common fragmentation mechanisms include alpha-cleavage and dehydration. libretexts.org

The mass spectrum of 2-tert-butylcyclohexanol (B1585498) shows several prominent peaks that can be assigned to specific fragment ions. nih.gov The base peak, which is the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 57. This peak corresponds to the tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable tertiary carbocation. Its formation is a result of the cleavage of the bond between the cyclohexyl ring and the tert-butyl group.

Another significant fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a process known as dehydration. libretexts.org This would result in a fragment ion at m/z 138. Subsequent fragmentation of the cyclohexene (B86901) ring can lead to a variety of smaller ions.

The analysis of the major peaks in the EI mass spectrum of 2-tert-butylcyclohexanol provides valuable structural information. The presence of the m/z 57 peak is a strong indicator of the tert-butyl group, while other significant peaks can be attributed to fragmentation of the cyclohexanol ring itself.

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of 2-tert-Butylcyclohexanol nih.gov

| m/z | Relative Intensity (%) | Probable Fragment Ion |

| 57 | 99.99 | [C(CH₃)₃]⁺ |

| 82 | 87.0 | [C₆H₁₀]⁺• (from dehydration and subsequent fragmentation) |

| 41 | 26.0 | [C₃H₅]⁺ |

| 83 | 22.5 | [C₆H₁₁]⁺ |

| 55 | 18.3 | [C₄H₇]⁺ |

This interactive table summarizes the key fragmentation data for 2-tert-butylcyclohexanol.

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including organic radicals. libretexts.org While specific ESR studies on radical intermediates of trans-2-tert-butylcyclohexan-1-ol are not readily found in the literature, the principles of ESR can be applied to predict the characteristics of potential radical intermediates formed during chemical reactions or through irradiation.

A likely radical intermediate of trans-2-tert-butylcyclohexan-1-ol would be the one formed by the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group (C1). This would result in a neutral ketyl-type radical. The ESR spectrum of such a radical would be influenced by several factors, including the conformation of the cyclohexyl ring and the hyperfine interactions between the unpaired electron and nearby magnetic nuclei (primarily protons).

Studies on radicals generated from other cycloalkanols have shown that the conformation of the ring system has a significant impact on the ESR spectrum. rsc.org For a cyclohexyl radical, the hyperfine coupling constants of the α- and β-protons are dependent on their stereochemical relationship to the orbital of the unpaired electron. The chair-like conformation of the cyclohexyl ring in trans-2-tert-butylcyclohexan-1-ol would lead to non-equivalent axial and equatorial protons, which would result in a complex and informative ESR spectrum.

The presence of the bulky tert-butyl group at the C2 position would be expected to lock the cyclohexane ring in a specific chair conformation, with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity would influence the observed hyperfine couplings in the ESR spectrum of a radical intermediate. Furthermore, the protons of the tert-butyl group, being in a γ-position relative to the radical center at C1, could also exhibit small hyperfine couplings, potentially leading to further splitting of the ESR signal.

The g-factor of the radical would provide information about the electronic environment of the unpaired electron. For carbon-centered radicals, the g-factor is typically close to that of the free electron (ge ≈ 2.0023).

Tabular Summary of Compounds

| Compound Name |

| trans-2-tert-Butylcyclohexan-1-ol |

| Cyclohexane (B81311) |

| cis-2-tert-Butylcyclohexan-1-ol |

| 2-tert-Butylcyclohexanone (B158629) |

| 2-tert-Butylphenol (B146161) |

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | nih.gov |

| Molecular Weight | 156.27 g/mol | chemicalbook.com |

| Melting Point | 43-46 °C | chemicalbook.com |

| Boiling Point | 209 °C | chemicalbook.com |

| Density | 0.902 g/mL at 25 °C | chemicalbook.com |

| CAS Number | 5448-22-6 | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Trans 2 Tert Butylcyclohexan 1 Ol

Quantum Mechanical Approaches for Molecular Properties and Reactivity

Quantum mechanical methods offer a detailed description of the electronic structure of molecules, enabling the accurate prediction of various properties.

High-Level DFT Calculations for Accurate Energy and Geometry Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. High-level DFT calculations are instrumental in predicting the accurate energies and geometries of different conformers of trans-2-tert-butylcyclohexan-1-ol.

For instance, calculations can determine the relative stabilities of the chair and twist-boat conformations. In substituted cyclohexanes, the chair conformation is generally more stable. However, the bulky tert-butyl group introduces significant steric strain, which can influence the conformational preference. Computational studies have shown that for some disubstituted cyclohexanes, a twist-boat conformation might be energetically competitive or even more stable than the chair form. For example, in the case of cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is found to have a lower minimum energy than the stretched-chair conformation due to reduced steric hindrance.

Below is a table summarizing hypothetical DFT calculation results for the conformers of trans-2-tert-butylcyclohexan-1-ol.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Dihedral Angles, etc.) |

| Chair (eq, eq) | B3LYP/6-31G(d) | 0.00 | C1-C2-C3-C4: ~55° |

| Chair (ax, ax) | B3LYP/6-31G(d) | > 5.0 | C1-C2-C3-C4: ~55° |

| Twist-Boat | B3LYP/6-31G(d) | ~ 1.5 - 3.0 | Varies |

Note: The values presented are illustrative and depend on the specific computational level and software used.

Ab Initio Calculations for Electronic Structure and Bond Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a fundamental understanding of the electronic structure and bond energetics of trans-2-tert-butylcyclohexan-1-ol. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are crucial for obtaining reliable data on bond lengths, bond angles, and the energies associated with chemical bonds.

These calculations can elucidate the electronic effects of the hydroxyl and tert-butyl groups on the cyclohexane (B81311) ring. For example, they can quantify the strength of the C-O and C-C bonds and how they are influenced by the stereochemistry of the substituents.

Exploration of Potential Energy Surfaces for Conformational Transitions and Reaction Pathways

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES of trans-2-tert-butylcyclohexan-1-ol, researchers can map out the pathways for conformational transitions, such as the ring-flipping process between different chair and boat forms. researchgate.net

These studies involve calculating the energy at numerous points on the PES to identify transition states, which are the energy maxima along a reaction or conformational pathway. The energy difference between the ground state and the transition state provides the activation energy for the process. This information is vital for understanding the dynamics of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. For trans-2-tert-butylcyclohexan-1-ol, predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies is of particular interest.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. Comparing calculated and experimental spectra can help in the definitive assignment of stereochemistry and conformation in solution. For instance, the calculated chemical shifts for the different protons and carbons in the equatorial-equatorial versus the axial-axial conformer would be distinct, aiding in the interpretation of experimental NMR spectra.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

While quantum mechanical methods are highly accurate, they are computationally expensive. Molecular mechanics and dynamics simulations offer a more efficient way to explore the conformational space of large molecules.

Empirical Force Field Calculations for Conformational Energy Landscapes

Molecular mechanics methods use classical physics and empirical force fields to calculate the potential energy of a molecule. libretexts.org A force field is a set of parameters that describe the energy of a molecule in terms of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). libretexts.org

For trans-2-tert-butylcyclohexan-1-ol, force field calculations can be used to rapidly generate a conformational energy landscape. This landscape reveals the relative energies of all possible conformers and the energy barriers between them. Force fields like MM2, MM3, and AMBER are commonly used for this purpose.

The results from these calculations can provide a comprehensive picture of the conformational preferences of the molecule. For example, in disubstituted cyclohexanes, the relative stability of conformers is determined by the steric interactions of the substituents. libretexts.org The bulky tert-butyl group generally prefers an equatorial position to minimize 1,3-diaxial interactions, which are a significant source of steric strain. libretexts.org

Below is a table illustrating the kind of data obtained from empirical force field calculations.

| Force Field | Conformer | Steric Energy (kcal/mol) | Contributing Factors (Torsional, van der Waals) |

| MM2 | Chair (eq, eq) | 12.5 | Low torsional and van der Waals strain |

| MM2 | Chair (ax, ax) | 20.0 | High 1,3-diaxial van der Waals strain |

| MM2 | Twist-Boat | 15.0 | Higher torsional strain than chair |

Note: These are representative values. The actual steric energies will vary based on the specific force field and its parameterization.

Molecular Dynamics Simulations for Time-Dependent Conformational Behavior

While specific, published molecular dynamics (MD) simulations focusing exclusively on trans-2-tert-butylcyclohexan-1-ol are not readily found in extensive literature, the principles of this powerful technique can be clearly understood by examining studies on analogous molecules, such as other substituted cyclohexanes and tert-butyl alcohol in aqueous solutions. researchgate.netsapub.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior that static models cannot capture. nih.gov

For trans-2-tert-butylcyclohexan-1-ol, an MD simulation would be invaluable for understanding the intricate dance between its bulky tert-butyl group and the hydroxyl group. The simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between atoms and their subsequent motions over a series of incredibly small time steps.

Key Research Insights from Analogous Systems:

Conformational Stability and Interconversion: The most stable conformation of trans-2-tert-butylcyclohexan-1-ol places both the large tert-butyl group and the hydroxyl group in equatorial positions to minimize steric strain. An MD simulation would allow researchers to observe the frequency and energy barriers associated with the "ring flip" to the much less stable diaxial conformation. This provides data on the kinetic stability of the preferred conformer.

Solvent Interactions and Hydrogen Bonding: Simulations of tert-butyl alcohol in water have shown that the bulky alkyl group significantly influences the surrounding water structure. researchgate.net Similarly, an MD study of trans-2-tert-butylcyclohexan-1-ol would reveal the dynamics of hydrogen bonding between its hydroxyl group and solvent molecules. It would show how the orientation of the hydroxyl group changes over time and how the bulky, nonpolar tert-butyl group organizes solvent molecules around it, creating a unique hydration shell.

Rotational Dynamics: The simulation would also capture the rotational freedom (or lack thereof) of the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the ring. This time-dependent behavior is crucial for understanding how the molecule presents its functional groups for potential interactions in a dynamic chemical environment.

A hypothetical MD simulation setup would define the force field (a set of parameters describing the potential energy of the system), the solvent model, temperature, and pressure. The output would be a trajectory file containing the coordinates of all atoms at each time step, which can then be analyzed to extract the dynamic properties mentioned above.

Quantitative Structure-Property and Structure-Reactivity Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between numerically encoded structural features (known as molecular descriptors) and an observed property or activity. wikipedia.orgacs.org While specific QSPR/QSAR models developed exclusively for trans-2-tert-butylcyclohexan-1-ol are not prominent in the literature, the methodology is widely applied to alcohols and cyclic compounds, providing a clear framework for how such a model would be constructed. nih.govresearchgate.netresearchgate.net

The core principle involves creating a dataset of related molecules and correlating their structural descriptors with a property of interest. For example, a QSPR model could predict physicochemical properties like boiling point, solubility, or flash point. acs.orgnih.govresearchgate.net A QSAR model could predict a biological effect, such as toxicity or receptor binding affinity. nih.govnih.gov

Building a Hypothetical QSPR Model for Alcohols:

To construct a QSPR model that includes trans-2-tert-butylcyclohexan-1-ol, a researcher would follow these steps:

Dataset Assembly: A diverse set of alcohols, including linear, branched, and cyclic structures, would be compiled. For each alcohol, a specific, experimentally measured property (e.g., boiling point) would be recorded.

Descriptor Calculation: For every molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors numerically represent various aspects of the molecule's structure. acs.org

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the property. acs.orghnust.edu.cn The model's predictive power is then rigorously tested using cross-validation techniques and external prediction sets. hnust.edu.cn

An example QSPR equation might look like:

Boiling Point = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis.

The table below illustrates the type of data used in a QSPR study. It presents a hypothetical dataset for predicting the boiling point of various alcohols, including trans-2-tert-butylcyclohexan-1-ol. The descriptors are chosen to represent molecular size (Molecular Weight), shape (Topological Polar Surface Area), and electronic features.

| Compound Name | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Experimental Boiling Point (°C) |

|---|---|---|---|

| Methanol (B129727) | 32.04 | 20.2 | 64.7 |

| Ethanol | 46.07 | 20.2 | 78.4 |

| 2-Propanol | 60.10 | 20.2 | 82.5 |

| tert-Butyl alcohol | 74.12 | 20.2 | 82.4 |

| Cyclohexanol (B46403) | 100.16 | 20.2 | 161.1 |

| trans-2-tert-Butylcyclohexan-1-ol | 156.27 | 20.2 | ~212 (Predicted) |

This structured approach allows scientists to predict the properties of new or untested compounds, guide experimental design, and perform risk assessments by leveraging data from well-characterized chemicals. wikipedia.org

Applications of Trans 2 Tert Butylcyclohexan 1 Ol in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block for the Synthesis of Complex Organic Molecules

While the direct use of trans-2-tert-butylcyclohexan-1-ol as a chiral building block in the total synthesis of complex natural products is not extensively documented in readily available literature, its rigid cyclohexane (B81311) framework makes it an interesting starting material for the synthesis of molecules with specific stereochemical requirements. The "chiral pool" of readily available, inexpensive chiral compounds is a cornerstone of modern synthetic chemistry, providing the starting materials for many pharmaceutical agents and natural products. masterorganicchemistry.com Terpenes, carbohydrates, and amino acids are common members of this pool. masterorganicchemistry.com The principle of using chiral building blocks is to incorporate a pre-existing stereocenter into a target molecule, thus avoiding the need for a late-stage asymmetric transformation. masterorganicchemistry.com

Function as a Key Intermediate in the Stereocontrolled Synthesis of Specialized Compounds (e.g., Medicinal Agents)

The application of trans-2-tert-butylcyclohexan-1-ol as a key intermediate in the stereocontrolled synthesis of specific medicinal agents is not widely reported. However, derivatives of substituted cyclohexanes are important intermediates in the synthesis of various pharmaceutically active compounds. For instance, trans-4-amino-1-cyclohexanecarboxylic acid derivatives are utilized as intermediates in the synthesis of Janus kinase inhibitors. acs.org The synthesis of chiral amine-containing drugs often relies on the use of chiral auxiliaries to control stereochemistry. nih.gov

Employment in the Development and Validation of New Stereoselective Reactions